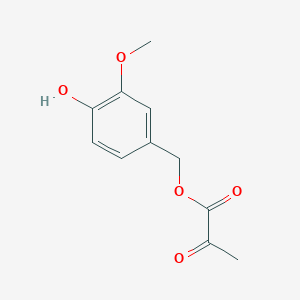![molecular formula C14H11F4NO B14312121 3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline CAS No. 115602-27-2](/img/structure/B14312121.png)
3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to a phenoxy group, which is further connected to an aniline moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation
Industrial Production Methods
Industrial production of this compound may involve the use of sulfur tetrafluoride for the conversion of carboxylic acids to trifluoromethyl groups . Additionally, the Swarts reaction, which involves the treatment of trihalomethyl compounds with antimony trifluoride or antimony pentachloride, can be employed to produce trifluoromethyl aromatics .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Uniqueness
3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
115602-27-2 |
|---|---|
Formule moléculaire |
C14H11F4NO |
Poids moléculaire |
285.24 g/mol |
Nom IUPAC |
3-fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C14H11F4NO/c1-19-10-4-7-13(12(15)8-10)20-11-5-2-9(3-6-11)14(16,17)18/h2-8,19H,1H3 |
Clé InChI |
CVDOTMMHHAMYMQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



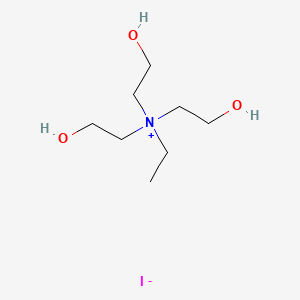

![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
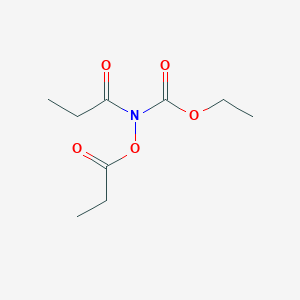
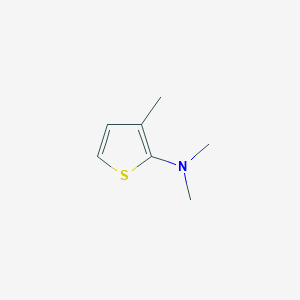
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)

![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
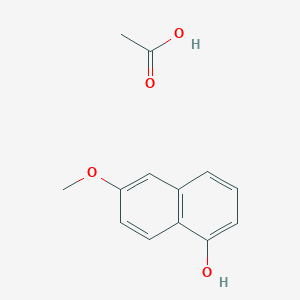

![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
